A Senior Application Scientist's Technical Guide to 1H-Indazole-5-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Application
A Senior Application Scientist's Technical Guide to 1H-Indazole-5-Carboxylic Acid Hydrochloride: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Indazole Scaffold – A Privileged Structure in Modern Drug Discovery
The nitrogen-containing heterocyclic compound, indazole, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyrazole ring, provides a unique three-dimensional arrangement for interacting with biological targets. While rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-tumor effects.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form, making it the predominant isomer in most synthetic and biological contexts.[2][4]
This guide focuses on a particularly valuable derivative: 1H-Indazole-5-carboxylic acid hydrochloride (CAS 915139-44-5) . The inclusion of the carboxylic acid functional group at the 5-position provides a critical synthetic handle for derivatization, allowing for the construction of vast chemical libraries. The hydrochloride salt form is often preferred in development to enhance aqueous solubility, stability, and handling characteristics. This document serves as a technical primer on its fundamental properties, synthesis, characterization, and strategic application in drug discovery programs.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a starting material is a prerequisite for its effective use in synthesis and development. 1H-Indazole-5-carboxylic acid is a solid, typically appearing as a white to brown crystalline powder.[5] The key identifying information for the free base and its hydrochloride salt are summarized below.
| Property | 1H-Indazole-5-carboxylic acid | 1H-Indazole-5-carboxylic acid hydrochloride | Justification & Expert Insight |
| CAS Number | 61700-61-6[6] | 915139-44-5[7] | The different CAS numbers are critical for unambiguous identification in procurement and regulatory documentation. |
| Molecular Formula | C₈H₆N₂O₂[6] | C₈H₇ClN₂O₂ | The hydrochloride salt incorporates one molecule of HCl. |
| Molecular Weight | 162.15 g/mol [6][8] | 198.61 g/mol | The addition of HCl (36.46 g/mol ) increases the molecular weight. |
| Appearance | White to brown powder[5] | White to off-white solid | Salt formation can often improve the crystalline nature and appearance of a compound. |
| Melting Point | 318-322 °C | Not widely reported, expected to differ from free base. | The ionic character of the salt typically leads to a higher melting point or decomposition temperature. |
| Solubility | Insoluble in water, soluble in some organic solvents.[4] | Expected to have improved solubility in aqueous media. | The hydrochloride salt is specifically prepared to increase water solubility, which is advantageous for biological assays and potential formulation. |
| pKa | ~13.86 (indazole N-H), ~4-5 (carboxylic acid)[9] | Carboxylic acid pKa will be similar, indazole N-H is protonated. | The indazole ring is weakly basic (pKa of conjugate acid ~1.04). The HCl salt form ensures the most basic nitrogen is protonated.[9] |
Section 2: Synthesis and Purification Workflow
The synthesis of substituted indazoles can be achieved through various routes. A common conceptual pathway involves the cyclization of an appropriately substituted aniline derivative. The following protocol describes a representative, multi-step synthesis to obtain 1H-indazole-5-carboxylic acid, which can then be converted to its hydrochloride salt.
Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis of 1H-indazole-5-carboxylic acid HCl.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be optimized and performed by qualified personnel with appropriate safety precautions.
-
Step 1: Reduction of 4-Methyl-3-nitrobenzoic acid.
-
To a solution of 4-methyl-3-nitrobenzoic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Causality: The nitro group is highly electron-withdrawing and must be converted to an amine to enable the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.
-
-
Step 2: Diazotization and Intramolecular Cyclization.
-
Suspend the 3-amino-4-methylbenzoic acid in aqueous hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Causality: The reaction is performed at low temperature to ensure the stability of the intermediate diazonium salt.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. This forms the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The diazonium salt will undergo an intramolecular cyclization, using the adjacent methyl group, to form the indazole ring.[4]
-
Cool the mixture and collect the precipitated solid by filtration. This solid is the crude 1H-indazole-5-carboxylic acid free base.
-
-
Step 3: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities. Purity should be confirmed by HPLC and NMR analysis before proceeding.
-
-
Step 4: Hydrochloride Salt Formation.
-
Suspend the purified 1H-indazole-5-carboxylic acid in a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the mixture becomes acidic.
-
Stir the mixture, allowing the hydrochloride salt to precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 1H-indazole-5-carboxylic acid hydrochloride.
-
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and integrity of a chemical building block is non-negotiable in drug development. A multi-technique approach is required for a self-validating quality control (QC) system.
Diagram: Quality Control Workflow
Caption: A standard quality control workflow for chemical intermediates.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is the primary tool for confirming the chemical structure. For 1H-indazole-5-carboxylic acid in a solvent like DMSO-d₆, one would expect to see:
-
A broad singlet for the indazole N-H proton at a very downfield chemical shift (>13 ppm).[10]
-
A broad singlet for the carboxylic acid -OH proton.
-
Distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring and the C3-proton of the indazole ring. The coupling patterns (doublets, doublet of doublets) would confirm the substitution pattern.
-
-
Mass Spectrometry (MS): LC-MS analysis in positive ion mode should show a clear ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 163.15. The hydrochloride salt will not be observed as a single entity. This technique is also invaluable for detecting and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for determining purity.[5][11] A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% TFA or formic acid) to ensure sharp peak shapes. Purity is calculated by the area percentage of the main peak, with a specification typically set at ≥97%.
Section 4: Applications in Medicinal Chemistry & Drug Discovery
The true value of 1H-indazole-5-carboxylic acid hydrochloride lies in its role as a versatile building block for creating high-value, biologically active molecules.[12] The carboxylic acid is a key handle for amide coupling reactions, a cornerstone of medicinal chemistry synthesis.
Key Reactions:
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of amines using standard coupling reagents (e.g., EDC, HATU, HOBt) to form amides. This is the most common derivatization strategy and has been used to synthesize potent enzyme inhibitors.[13]
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents can form esters, which can serve as prodrugs or modify the pharmacokinetic profile of a molecule.
-
N-Alkylation/Arylation: The N-H of the indazole ring can be alkylated or arylated to introduce further diversity and modulate properties like cell permeability and target engagement.[14]
The Indazole Scaffold in Kinase Inhibitors
A significant number of FDA-approved drugs and clinical candidates that inhibit protein kinases feature the indazole core.[2] Protein kinases are crucial signaling proteins that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[15]
The indazole scaffold is considered "privileged" because it can effectively mimic the purine core of ATP, the natural substrate for kinases. This allows indazole-based compounds to sit in the ATP-binding pocket of a kinase, blocking its activity and shutting down the downstream signaling pathway. Axitinib, a drug used to treat renal cell carcinoma, is a prominent example of an indazole-based kinase inhibitor that also shows activity against Polo-like kinase 4 (PLK4).[2][16] Derivatives of 1H-indazole have also been developed as inhibitors for JNK, FGFR, and EGFR kinases.[1][17]
Diagram: Simplified Kinase Signaling Pathway
Caption: Indazole inhibitors block kinase activity, halting cancer cell signaling.
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a full Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply.
-
Hazards: 1H-Indazole-5-carboxylic acid and its salts are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18] Harmful if swallowed, in contact with skin, or if inhaled.[19]
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Avoid generating dust.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21][22]
-
Avoid direct contact with the substance.[19] Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
1H-Indazole-5-carboxylic acid hydrochloride is more than a simple chemical reagent; it is a strategic starting material for the discovery and development of novel therapeutics. Its robust physicochemical properties, well-understood reactivity, and proven track record as a core component of successful kinase inhibitors make it an invaluable asset for medicinal chemists. By understanding its fundamental properties and employing rigorous synthesis and quality control procedures, researchers can effectively leverage this powerful scaffold to build the next generation of targeted therapies.
References
-
Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Juby, P. F., et al. (1974). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]
-
Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. [Link]
-
Georganics. 1H-Indazole-5-carboxylic acid - High purity. [Link]
-
Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
PubChem. 1H-Indazole. [Link]
-
ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]
-
Organic Syntheses. Indazole. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. Molecules. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]
-
PubChem. 1H-Indazol-5-amine. [Link]
-
Journal of Medicinal Chemistry. (1974). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]
-
ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]
-
Wikipedia. Indazole. [Link]
-
PubChem. Indazole-3-carboxylic acid. [Link]
-
Cháfer-Pericás, C. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. 429560010 [thermofisher.com]
- 6. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]
- 7. 915139-44-5|1H-Indazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. b.aun.edu.eg [b.aun.edu.eg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H-Indazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 19. canbipharm.com [canbipharm.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
